molecular formula C11H14N4O2 B14910507 2-Amino-4,4-dimethoxy-6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile

2-Amino-4,4-dimethoxy-6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile

Cat. No.: B14910507
M. Wt: 234.25 g/mol
InChI Key: GHVCTOIZOUUPHK-UHFFFAOYSA-N
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Description

2-Amino-4,4-dimethoxy-6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes two methoxy groups, two methyl groups, and two cyano groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,4-dimethoxy-6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile typically involves multiple steps. One common method starts with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate . This intermediate is then subjected to an alkaline reaction in anhydrous tetrahydrofuran (THF) with N,N’-Bis(p-toluenesulfonyl) hydrazine, forming alpha-diazoacetate . The final step involves intramolecular cyclopropanation of alpha-diazoacetates using Ru(II) catalysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,4-dimethoxy-6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Amino-4,4-dimethoxy-6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4,4-dimethoxy-6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit viral proteases by binding to the active site, thereby preventing the virus from replicating . The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4,4-dimethoxy-6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile is unique due to its specific substitution pattern and the presence of both amino and cyano groups. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications compared to its analogs.

Properties

Molecular Formula

C11H14N4O2

Molecular Weight

234.25 g/mol

IUPAC Name

2-amino-4,4-dimethoxy-6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile

InChI

InChI=1S/C11H14N4O2/c1-8(2)9(5-12)7(14)15-11(16-3,17-4)10(8,9)6-13/h1-4H3,(H2,14,15)

InChI Key

GHVCTOIZOUUPHK-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(C1(C(N=C2N)(OC)OC)C#N)C#N)C

Origin of Product

United States

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